2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H17ClN2O5 and its molecular weight is 364.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0825993 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioactive Constituents in Marine Life
Research has identified bioactive constituents in marine life, such as the study on Jolyna laminarioides, which isolated compounds exhibiting chymotrypsin inhibitory activity and antimicrobial properties against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997). This suggests that compounds with specific functionalities could be explored for their bioactive potential in similar contexts.
Pharmacokinetics and Metabolism Studies
Pharmacokinetics and metabolism studies, such as those conducted on selective androgen receptor modulators (SARMs), provide insights into the molecular properties and metabolic profiles that contribute to the ideal pharmacokinetic characteristics of propanamide compounds in preclinical studies (Di Wu et al., 2006). Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of novel compounds.
Environmental Applications
Studies on the complete oxidation of pesticides in water using the photoassisted Fenton reaction highlight the environmental applications of chemical reactions involving similar compounds (J. Pignatello & Yunfu. Sun, 1995). These findings could inform research on the degradation or detoxification of hazardous compounds in the environment.
Drug Development and Anticancer Research
The synthesis and bioevaluation of compounds for medical applications, particularly in anticancer research, is an area of significant interest. For instance, the synthesis and evaluation of thiocarbamide derivatives for anticancer properties provide a framework for investigating the therapeutic potential of novel compounds (S. Pandey et al., 2019).
Corrosion Inhibition
Research into the corrosion inhibition effects of certain compounds on mild steel in hydrochloric acid solution indicates potential applications in materials science and engineering (R. Prabhu et al., 2008). This suggests avenues for the use of similar compounds in protecting industrial materials from corrosion.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10-8-12(18)4-7-16(10)25-11(2)17(21)19-14-6-5-13(24-3)9-15(14)20(22)23/h4-9,11H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFWZOQZYUUPKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.